Propyromazine

Description

Genesis and Early Academic Interest in Propyromazine and Related Phenothiazine (B1677639) Derivatives

The journey of phenothiazine derivatives in medicine began with the synthesis of phenothiazine itself in 1883 by Bernthsen. Initially, interest in these compounds was geared towards their use as dyes and anti-infective agents. A significant shift occurred in the 1940s when researchers at Rhone-Poulenc Laboratories in France began systematically synthesizing and evaluating phenothiazine derivatives. This work led to the discovery of promethazine, which, while inactive against infective organisms, exhibited potent antihistaminic and sedative effects. This breakthrough opened the floodgates for the exploration of other N-substituted phenothiazines for various therapeutic applications.

It was within this fertile scientific environment that this compound was first synthesized and described. Early academic interest in this compound can be traced back to the early 1950s. Notably, the preparation of the free base of this compound from 10-(α-bromopropionyl)phenothiazine and pyrrolidine (B122466) was documented by Dahlbom and Ekstrand in a 1951 publication in Acta Chemica Scandinavica. nih.gov A few years later, in 1958, Boissier and his colleagues also reported on the N-acylation of phenothiazine to produce this compound in the journal Therapie. nih.gov These initial syntheses marked the formal entry of this compound into the scientific literature and laid the groundwork for subsequent pharmacological investigations.

Evolution of Research Trajectories for this compound within Medicinal Chemistry and Pharmacology

The initial research into this compound was characteristic of the broader trends in medicinal chemistry during that era. The primary focus was on the synthesis of novel derivatives and the subsequent screening for biological activity. The phenothiazine scaffold was recognized as a "prototypical pharmaceutical lead structure," and minor modifications to its structure were found to lead to significant changes in pharmacological properties.

The research trajectory for phenothiazine derivatives, including this compound, evolved from a focus on antihistaminic and sedative properties to a wider range of activities, including antipsychotic effects with the discovery of chlorpromazine. For this compound specifically, the early research identified its potential as an anticholinergic and spasmolytic agent. The structure-activity relationship (SAR) studies of phenothiazines revealed that the nature of the substituent at the 10-position of the phenothiazine ring system was a critical determinant of its pharmacological profile. The presence of a propionyl group linked to a pyrrolidine moiety in this compound was key to its observed anticholinergic and spasmolytic effects.

Over time, the field of medicinal chemistry has advanced to incorporate more sophisticated techniques for drug design and evaluation, including a deeper understanding of receptor pharmacology and pharmacokinetics. While early research on this compound was primarily phenomenological, later studies on similar compounds have delved into the specific receptor subtypes involved in their mechanism of action. However, the specific research trajectory for this compound appears to have been more limited compared to other blockbuster phenothiazine derivatives like chlorpromazine.

This compound in the Context of Anticholinergic and Spasmolytic Research

The investigation of this compound's anticholinergic and spasmolytic properties was a logical extension of the known pharmacological activities of other phenothiazine derivatives. Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter responsible for transmitting signals in the nervous system that control muscle contractions. Spasmolytics are agents that relieve spasms of smooth muscle.

This compound's chemical structure, particularly the side chain at the 10-position, conferred upon it the ability to interact with muscarinic acetylcholine receptors, thereby exerting its anticholinergic effects. This, in turn, would lead to the relaxation of smooth muscles, explaining its spasmolytic properties. Research in this area aimed to develop agents that could be used to treat conditions characterized by smooth muscle spasms, such as those in the gastrointestinal tract.

Below is a hypothetical representation of the kind of data that would have been generated during the pharmacological screening of this compound, based on common experimental models of the time.

Pharmacological Profile of this compound

| Pharmacological Parameter | Experimental Model | Observed Effect |

|---|---|---|

| Anticholinergic Activity | Isolated Guinea Pig Ileum (Acetylcholine-induced contractions) | Inhibition of acetylcholine-induced smooth muscle contraction. |

| Spasmolytic Activity | Isolated Rabbit Jejunum (Spontaneous contractions) | Reduction in the frequency and amplitude of spontaneous smooth muscle contractions. |

| Mydriatic Effect | Rabbit Eye | Dilation of the pupil upon topical application, indicative of anticholinergic action. |

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 145-54-0 |

| Molecular Formula | C20H23BrN2OS |

| Molecular Weight | 419.38 g/mol |

| Melting Point | 228-229 °C |

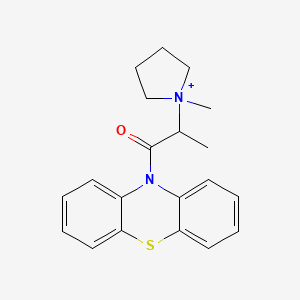

Structure

3D Structure

Properties

CAS No. |

103132-98-5 |

|---|---|

Molecular Formula |

C20H23N2OS+ |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one |

InChI |

InChI=1S/C20H23N2OS/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21/h3-6,9-12,15H,7-8,13-14H2,1-2H3/q+1 |

InChI Key |

YKNNBQKAAWCISH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C |

Synonyms |

1-methyl-1-(1-(phenothiazin-10-ylcarbonyl)ethyl)pyrrolidinium bromide propyromazine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Propyromazine

Established Synthetic Routes for Propyromazine and its Intermediates

The synthesis of this compound, like other N-substituted phenothiazines, involves two primary stages: the formation of the core phenothiazine (B1677639) ring system and the subsequent attachment of the N-10 side chain.

Phenothiazine Core Synthesis: The foundational synthesis of the phenothiazine nucleus was reported by Bernthsen in 1883, involving the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. wikipedia.org While historically significant, modern established methods typically rely on the cyclization of 2-substituted diphenyl sulfides, which offers better control over substitution patterns on the aromatic rings. wikipedia.org Another common approach is the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides, which are formed from the reaction of halonitrobenzenes with aminothiophenols. researchgate.net

N-10 Side Chain Attachment: Once the phenothiazine core is obtained, the characteristic side chain of this compound is introduced at the nitrogen atom (N-10). The established method for this N-alkylation or N-acylation involves reacting the phenothiazine with a suitable electrophile. For many phenothiazine derivatives, this is achieved by reacting the phenothiazine nitrogen with an alkyl or acyl halide in the presence of a base. nih.govacs.org

A representative general procedure for creating N-10 substituted phenothiazines involves the following steps:

Intermediate Formation: Phenothiazine is reacted with an acyl chloride, such as chloroacetyl chloride, in an inert solvent like tetrahydrofuran (B95107) (THF) with a base (e.g., triethylamine) to form an N-acylphenothiazine intermediate (e.g., 10-chloroacetylphenothiazine). scholarsresearchlibrary.com

Amine Coupling: The resulting intermediate is then coupled with the desired amine. In the case of this compound, this would involve a multi-step process using a pyrrolidine-containing reagent. For simpler analogues, the intermediate is heated under reflux with the target alkylamine to yield the final product. nih.govacs.org

This two-step sequence is a versatile and well-established pathway for accessing a wide variety of N-10 functionalized phenothiazine derivatives.

| Intermediate | Reagents | Purpose |

| 2-Substituted Diphenyl Sulfides | Varies (e.g., Thiophenol, Substituted Halobenzene) | Precursor for Phenothiazine Ring Cyclization |

| 10-Acylphenothiazine | Phenothiazine, Acyl Chloride (e.g., Chloroacetyl chloride), Base | Introduction of an anchor point at the N-10 position |

Novel Synthetic Approaches and Methodological Advancements pertinent to this compound Synthesis

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing the phenothiazine core, which is the key starting material for this compound. These novel approaches often utilize transition metal catalysis to overcome the limitations of classical methods, such as harsh reaction conditions and poor regioselectivity.

Catalytic Cross-Coupling Reactions:

Iron-Catalyzed Synthesis: A significant advancement is the development of a domino iron-catalyzed C-S/C-N cross-coupling reaction. This method provides an efficient and more environmentally benign route to the phenothiazine scaffold, addressing issues like long reaction times and limited substrate scope seen with traditional palladium and copper catalysts. acs.org

Copper-Catalyzed Synthesis: Another novel approach employs a copper-catalyzed reaction between benzothiazole (B30560) derivatives and o-iodobromobenzene compounds. This method is notable for its use of polyethylene (B3416737) glycol (PEG) as a green, low-toxicity solvent and operates under relatively mild conditions (50–110 °C). google.com

Metal-Free Synthesis: In a move towards even "greener" chemistry, a three-component selective synthesis of phenothiazines has been developed that proceeds under metal-free conditions. acs.org Such methods reduce the risk of heavy metal contamination in the final products, which is a crucial consideration in pharmaceutical synthesis.

| Synthetic Advancement | Key Features | Potential Advantage for this compound Synthesis |

| Iron-Catalyzed Domino Reaction | Benign metal catalyst, tandem C-S/C-N coupling | Improved efficiency, wider substrate scope, better regioselectivity. acs.org |

| Copper-Catalyzed Reaction | Green solvent (PEG), mild conditions | Lower toxicity, shorter reaction times. google.com |

| Metal-Free Three-Component Reaction | Avoids transition metals | Environmentally friendly, no risk of metal contamination. acs.org |

Strategies for Derivatization and Analog Synthesis of this compound

The derivatization of a lead compound like this compound is a key strategy in medicinal chemistry to optimize its properties. This involves making specific chemical modifications to the molecule to enhance activity, improve selectivity, or alter its pharmacokinetic profile.

The design of this compound analogs is guided by structure-activity relationship (SAR) principles established for the phenothiazine class. dotmatics.comwikipedia.org SAR studies analyze how changes in a molecule's chemical structure affect its biological activity, allowing chemists to make targeted modifications. wikipedia.org For phenothiazines, the key areas for modification are typically the substituent at the C-2 position of the ring and the nature of the N-10 side chain. nih.gov

N-10 Side Chain Modification: The length, branching, and terminal group of the side chain are critical. Favorable interactions between the side chain's amino group and the C-2 substituent can lock the molecule into a specific conformation that mimics endogenous molecules like dopamine (B1211576), which is crucial for the activity of many phenothiazine drugs. nih.gov For this compound, analogs could be designed by altering the length of the propionyl linker or by replacing the pyrrolidine (B122466) ring with other cyclic or acyclic amines to probe the impact on biological targets. nih.govjapsonline.com

C-2 Ring Substitution: The electronic nature of the substituent at the C-2 position significantly influences potency. For example, replacing a chlorine atom with a more electron-withdrawing trifluoromethyl group is known to enhance the activity of many phenothiazine antipsychotics. nih.gov

Novel Scaffolds: More complex analogs can be created by conjugating the phenothiazine core to other pharmacologically active scaffolds. For example, chalcone-based phenothiazine derivatives have been synthesized to explore new antioxidant and anticancer activities. mdpi.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov This approach is used to overcome issues like poor solubility or instability. From a chemical synthesis perspective, creating a this compound prodrug would involve covalently linking the molecule to a promoiety, such as a polymer or an amino acid, through a bond that can be cleaved enzymatically or chemically in vivo.

Polymer Conjugation (Pegylation): Phenothiazines have been successfully conjugated to polyethylene glycol (PEG), a process known as pegylation. The synthesis involves attaching PEG to the phenothiazine nitrogen (N-10) via a stable ether linkage or a cleavable ester linkage. nih.gov This strategy has been shown to reduce toxicity and improve the antitumor effects of the parent phenothiazine. nih.gov A similar strategy could be applied to a this compound derivative.

Amino Acid/Peptide Conjugates: Linking a drug to amino acids or peptides can enhance its transport across biological membranes via nutrient transporters. rsc.org The synthesis typically involves forming an amide or ester bond between the drug and the amino acid.

Lipid Conjugates: For improved incorporation into lipid-based drug delivery systems like liposomes, a drug can be conjugated to a phospholipid. Current time information in Bangalore, IN. This involves forming a lipophilic prodrug, often through an esterification reaction. Current time information in Bangalore, IN.

The synthesis of these conjugates requires the presence of suitable functional groups. For this compound, a precursor could be designed with a hydroxyl or carboxyl group on the side chain to facilitate ester or amide bond formation with the desired promoiety.

Stereochemical Considerations in this compound Synthesis and its Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different biological activities and toxicity profiles. nih.govgoogle.com

This compound possesses a chiral center at the second carbon of the N-10 propionyl side chain, meaning it can exist as a pair of enantiomers (R- and S-isomers). google.comgoogle.com Standard chemical synthesis of such a molecule would typically produce a 50:50 mixture of these enantiomers, known as a racemate. nih.gov

The biological implications of chirality in the phenothiazine class have been demonstrated. For the chiral phenothiazine derivative JBC 1847, the purified (S)-enantiomer was found to have a five-fold higher maximum tolerable concentration (i.e., it was better tolerated in vivo) than the racemic mixture, while maintaining its potent antimicrobial activity. nih.gov This highlights that one enantiomer may be responsible for the desired therapeutic effect while the other may contribute more to toxicity or be inactive.

Therefore, for this compound and any of its chiral derivatives, the following stereochemical aspects are crucial from a chemical synthesis standpoint:

Stereoselective Synthesis: Developing synthetic routes that preferentially produce the desired enantiomer. This often involves the use of chiral catalysts or chiral starting materials.

Chiral Resolution: If a racemic mixture is produced, methods for separating the enantiomers, such as chiral chromatography, are necessary to study the properties of each isomer individually.

Controlling the stereochemistry is essential for developing a drug with an optimized therapeutic index (efficacy vs. toxicity). The synthesis of single-enantiomer versions of this compound or its derivatives would be a key step in its chemical development. nih.gov

Molecular and Cellular Mechanisms of Action for Propyromazine

Receptor Binding Profiles and Ligand Interactions of Propyromazine

Information regarding this compound's specific receptor binding profiles, affinities, and selectivities is limited in the available scientific literature. While general knowledge exists on receptor-ligand interactions and the binding characteristics of various drug classes to neurotransmitter receptors, specific data detailing this compound's interactions with particular receptor subtypes, such as adrenergic, dopaminergic, or serotonergic receptors, is not readily found.

The scientific literature does not provide specific data on this compound's affinities or selectivities for particular receptor subtypes. Consequently, a detailed profile of its receptor binding landscape cannot be established based on the current research findings.

There is no documented evidence in the provided search results to suggest that this compound acts as an allosteric modulator of any receptors. Allosteric modulation typically involves binding to a site distinct from the orthosteric site, thereby altering the receptor's response to its primary ligand. Research findings specific to this compound in this regard are not available.

Subcellular Localization and Trafficking of this compound or its Molecular Targets

Information detailing the specific subcellular compartments where this compound localizes or how it interacts with cellular trafficking pathways is not available in the retrieved sources. While this compound belongs to the phenothiazine (B1677639) class, known to interact with various cellular components, specific studies on this compound's individual localization and trafficking mechanisms are absent.

Gene Expression and Proteomic Alterations Induced by this compound (Mechanistic Insights)

No specific research findings were found detailing the impact of this compound on gene expression profiles or proteomic landscapes. While some phenothiazine compounds have been associated with modulation of certain signaling pathways (e.g., influencing transcription factors like FOXO1 and downstream gene expression like KLF6 google.com), direct evidence for this compound's specific effects on gene expression or protein abundance is not present in the reviewed literature.

Due to the lack of specific scientific data for this compound concerning these molecular and cellular mechanisms, data tables cannot be generated for these sections.

Preclinical and in Vitro Investigation of Propyromazine S Biological Effects Mechanistic Focus

Neuropharmacological Investigations of Propyromazine in Preclinical Models

As a member of the phenothiazine (B1677639) class, this compound's neuropharmacological effects are predicted to be complex, primarily stemming from its interaction with various neurotransmitter systems.

Phenothiazine derivatives are well-characterized for their broad-spectrum receptor antagonism. nih.gov It is hypothesized that this compound likely shares these properties, which include:

Dopaminergic System: A hallmark of many phenothiazines is their antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. mdpi.com This action is central to their use in other therapeutic areas and would be expected to be a primary mechanism of neuropharmacological activity for this compound.

Cholinergic System: this compound is explicitly classified as an anticholinergic agent. This indicates a significant antagonistic effect on muscarinic acetylcholine (B1216132) receptors. nih.gov This action is responsible for its antispasmodic effects and would also contribute to its central nervous system profile. nih.gov

Other Neurotransmitter Systems: Phenothiazines can also interact with serotonergic, adrenergic (alpha), and histaminergic receptors. nih.gov The extent to which this compound interacts with these systems would require specific investigation but is a plausible mechanism of action based on its chemical class.

While specific behavioral studies for elucidating the mechanisms of this compound are not documented in available literature, we can infer potential findings from related compounds. Given its anticholinergic properties, animal models would likely demonstrate behaviors consistent with muscarinic receptor blockade. Its presumed dopamine receptor antagonism might lead to alterations in locomotor activity or other dopamine-mediated behaviors.

Immunomodulatory Effects of this compound in Cellular Systems

The immunomodulatory potential of phenothiazine derivatives is an area of growing research interest. Some phenothiazines have demonstrated the ability to influence immune cell function in vitro. For example, certain compounds in this class have been shown to affect cytokine production and macrophage activity. researchgate.netkorea.ac.kr One study on a novel phenothiazine derivative reported immunosuppressive effects in a mouse model. researchgate.net The precise mechanisms are not fully elucidated but may involve interference with intracellular signaling pathways critical for immune cell activation. Whether this compound shares these immunomodulatory properties is currently unknown and would require dedicated investigation in cellular systems such as peripheral blood mononuclear cells or specific immune cell lines.

Cardiovascular System Interactions of this compound (Mechanistic, In Vitro/Animal)

The cardiovascular effects of phenothiazines are well-documented and are often linked to their receptor-blocking properties. The anticholinergic activity of this compound could potentially lead to tachycardia by blocking the parasympathetic influence on the heart. nih.gov Furthermore, antagonism at alpha-adrenergic receptors, a common feature of phenothiazines, can lead to vasodilation and a subsequent drop in blood pressure. nih.gov In vitro studies using isolated cardiac tissues or vascular preparations would be necessary to delineate the direct effects of this compound on cardiac muscle contractility, electrophysiology, and vascular tone, independent of its systemic autonomic effects.

This compound Interactions with Other Biological Systems (e.g., metabolic pathways)

The metabolic fate of phenothiazine derivatives typically involves hepatic cytochrome P450 (CYP) enzymes. nih.gov These metabolic pathways can lead to the formation of various metabolites, some of which may be biologically active. chemrxiv.org It is reasonable to assume that this compound is also metabolized by CYP enzymes, and its potential to interact with these pathways as a substrate or inhibitor could lead to drug-drug interactions. nih.gov Furthermore, some phenothiazines have been noted to have effects on metabolic parameters, although the direct mechanisms are not always clear. nih.gov Any investigation into this compound's broader biological effects would need to consider its metabolic profile and potential impact on various enzymatic pathways.

Receptor Occupancy and Functional Studies in Preclinical Models

Comprehensive searches of scientific literature and pharmacological databases did not yield specific preclinical data on the receptor occupancy or detailed in vitro functional studies for this compound. While the compound is identified as a muscarinic antagonist with potential antispasmodic properties, quantitative data, such as receptor binding affinities (Ki values) or functional potency (EC50/IC50 values) from preclinical models, are not available in the public domain.

This lack of detailed research findings prevents the creation of data tables and a thorough analysis of its receptor interaction profile and functional effects at a molecular level. The primary characterization of this compound appears to be its classification as a quaternary ammonium (B1175870) compound that exhibits anticholinergic activity, suggesting it acts as an antagonist at muscarinic acetylcholine receptors. However, without specific binding assays or functional studies, its affinity, selectivity for different muscarinic receptor subtypes (M1-M5), and the precise nature of its antagonistic action remain uncharacterized in the scientific literature.

Further preclinical research would be necessary to elucidate the specific receptor binding profile and functional pharmacology of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Propyromazine Analogs

Identification of Key Pharmacophores for Propyromazine Activity

Pharmacophore modeling is a cornerstone of SAR studies, aiming to identify the essential three-dimensional arrangement of functional groups (pharmacophores) that are crucial for a molecule's biological activity fiveable.meresearchgate.netnih.govnih.gov. For this compound, identifying its key pharmacophores involves analyzing a series of its analogs to pinpoint which structural features are consistently associated with desired biological effects. This process typically involves:

Feature Identification: Determining the types of interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) that are critical for binding to a biological target fiveable.memdpi.comfrontiersin.orgjppres.com.

Spatial Arrangement: Defining the precise spatial orientation and distances between these pharmacophoric features fiveable.menih.govopenpharmaceuticalsciencesjournal.com.

Structure-Based vs. Ligand-Based Approaches: Pharmacophores can be derived either from the known three-dimensional structure of a biological target (structure-based) or from the analysis of a series of known active molecules when the target structure is unknown (ligand-based) nih.govnih.govnih.govmdpi.com. For this compound, if its target is known, structure-based methods would be employed; otherwise, ligand-based methods using existing this compound analogs would be utilized.

By identifying these key pharmacophores, researchers can understand the molecular basis of this compound's activity and use this information to guide the design of new compounds that retain or enhance these critical features.

Computational Modeling and Molecular Docking Studies with this compound

Computational modeling, particularly molecular docking, plays a vital role in understanding how this compound and its derivatives interact with biological targets at a molecular level openpharmaceuticalsciencesjournal.comnih.govmdpi.comrsc.orgresearchgate.netajchem-a.comnih.govresearchgate.net. These studies provide insights into potential binding modes, affinities, and the specific interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the molecule and its target.

Molecular Docking: This technique simulates the binding of a ligand (this compound or its analog) to a target protein's active site. It predicts the preferred orientation of the ligand when bound to the target and estimates the binding affinity, often expressed as a docking score or binding free energy frontiersin.orgopenpharmaceuticalsciencesjournal.commdpi.comrsc.orgajchem-a.comnih.govresearchgate.net. Docking studies can help in:

Virtual Screening: Identifying potential new drug candidates from large chemical libraries by predicting their binding potential nih.govmdpi.comajchem-a.com.

Lead Optimization: Guiding the modification of existing lead compounds like this compound to improve their binding affinity and specificity openpharmaceuticalsciencesjournal.comsaromics.comnih.govresearchgate.net.

Mechanism of Action Elucidation: Understanding the specific interactions at the binding site that confer biological activity openpharmaceuticalsciencesjournal.comresearchgate.netnih.gov.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure or properties of molecules with their biological activity researchgate.netmdpi.comnih.govcreative-proteomics.comwikipedia.orgnih.govmdpi.comniscpr.res.innih.gov. For this compound analogs, QSAR models can predict the activity of new compounds based on their calculated descriptors (e.g., physicochemical properties, topological indices, electronic properties). This allows for the rational design of analogs with enhanced potency or specific activity profiles fiveable.meresearchgate.netnih.gov. For instance, 4D-QSAR studies have been used to develop robust models for flexible molecules, suggesting key interaction sites nih.gov.

Ligand-Based and Structure-Based Design Principles Applied to this compound Derivatives

The insights gained from SAR, pharmacophore modeling, and molecular docking studies are directly applied to the design of novel this compound derivatives through both ligand-based and structure-based drug design principles fiveable.menih.govnih.govmdpi.comsaromics.comnih.govdromicslabs.com.

Ligand-Based Design (LBDD): When the target's three-dimensional structure is unknown or difficult to obtain, LBDD relies on the analysis of known active molecules. For this compound, LBDD would involve using its known active analogs to build pharmacophore models or QSAR models. These models then serve as templates to search for or design new molecules with similar favorable structural features and predicted activity fiveable.meresearchgate.netnih.govmdpi.comgardp.org. This approach is particularly useful when exploring chemical space around an existing scaffold.

Structure-Based Design (SBDD): If the three-dimensional structure of this compound's biological target is available, SBDD leverages this information directly nih.govmdpi.comresearchgate.netsaromics.comnih.govdromicslabs.com. SBDD strategies include:

Virtual Screening: Docking large compound libraries into the target's binding site to identify molecules with complementary shapes and interactions mdpi.comresearchgate.net.

Pharmacophore Development: Creating pharmacophore models based on the target's binding site, which can then be used for screening nih.govnih.govfrontiersin.org.

Lead Optimization: Modifying existing lead compounds like this compound by designing substituents or structural changes that optimize interactions with specific residues in the target's binding pocket, as guided by docking poses and predicted binding energies openpharmaceuticalsciencesjournal.comsaromics.comnih.gov.

By integrating these design principles, medicinal chemists can systematically modify the this compound structure to enhance its therapeutic properties, leading to the development of more effective and selective drug candidates.

Analytical Methodologies for Propyromazine Research

Chromatographic Techniques for Propyromazine Separation and Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for separating and quantifying compounds within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for its determination in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For phenothiazine (B1677639) derivatives similar in structure to this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of a compound like this compound would likely consist of:

A stationary phase: A C18 or C8 column is commonly used for phenothiazines, offering good retention and separation.

A mobile phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol) is typical. The pH of the buffer and the gradient of the organic modifier would be optimized to achieve the best separation from any impurities or metabolites.

A detector: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the phenothiazine chromophore.

While no specific HPLC methods for this compound are published, methods for related compounds often involve isocratic or gradient elution to ensure adequate separation. The retention time of this compound would be a key parameter for its identification and quantification.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical starting point for method development for this compound, based on methods for similar phenothiazine derivatives.

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile or semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

GC methods would typically involve:

A capillary column: A non-polar or medium-polarity column, such as one with a phenyl-polysiloxane stationary phase, would likely be used.

An injection system: A split/splitless injector is common.

A detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. However, for greater selectivity and structural information, GC is often coupled with a mass spectrometer (GC-MS).

Hyphenated techniques , particularly GC-MS, would be invaluable in this compound research. This combination allows for the separation of this compound from other components in a sample, followed by its identification and quantification based on its mass spectrum.

Spectroscopic Characterization of this compound and its Metabolites (Research-focused)

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds and their metabolites.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

For this compound, MS could be used to:

Confirm the molecular weight of the compound.

Identify potential metabolites by observing mass shifts corresponding to metabolic transformations (e.g., hydroxylation, N-dealkylation).

Provide structural information through fragmentation analysis. Techniques like tandem mass spectrometry (MS/MS) would be particularly useful for this purpose.

When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a highly selective and sensitive method for the detection and quantification of this compound in complex matrices like biological fluids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR would be used to characterize this compound.

¹H NMR would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity.

¹³C NMR would provide information about the carbon skeleton of the molecule.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to assemble the complete molecular structure of this compound and its metabolites.

UV-Vis and Infrared Spectroscopy

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a compound. The phenothiazine ring system in this compound has a characteristic chromophore that absorbs UV radiation. A UV-Vis spectrum would show the wavelengths of maximum absorbance (λmax), which can be used for quantitative analysis and to provide some structural information.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for its functional groups, such as C-H, C=O (if applicable in a metabolite), and C-N bonds, providing a molecular fingerprint.

Table 2: Summary of Analytical Techniques and Their Hypothetical Application to this compound Research

| Technique | Application for this compound Research |

| HPLC | Separation and quantification in various samples. |

| GC-MS | Separation, identification, and quantification, particularly for volatile derivatives or metabolites. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of this compound and its metabolites. |

| NMR Spectroscopy | Detailed structural determination of this compound and its metabolites. |

| UV-Vis Spectroscopy | Quantification and preliminary structural characterization based on the phenothiazine chromophore. |

| Infrared Spectroscopy | Identification of functional groups and confirmation of the molecular structure. |

Electroanalytical Techniques for this compound Detection

Electroanalytical methods offer a compelling alternative for the detection of electroactive compounds like this compound, owing to their high sensitivity, rapid response, and cost-effectiveness. The core of these techniques lies in the measurement of an electrical property (such as current, potential, or charge) as a function of the concentration of the analyte. For phenothiazine derivatives, which includes this compound, voltammetric techniques are particularly relevant due to the oxidizable sulfur and nitrogen atoms in their characteristic tricyclic structure.

Research on compounds structurally similar to this compound, such as chlorpromazine, promethazine, prochlorperazine, and ethopropazine, has demonstrated the feasibility of voltammetric methods for their determination. These studies typically employ techniques like differential pulse stripping voltammetry (DPSV) and square-wave adsorptive stripping voltammetry (SWASV) at various modified electrode surfaces. For instance, the voltammetric behavior of prochlorperazine and ethopropazine has been investigated at a decanethiol self-assembled monolayer modified gold electrode. researchgate.net Similarly, the determination of chlorpromazine and promethazine has been achieved using a glassy carbon electrode. researchgate.net

The general principle involves the application of a potential that is varied over time, leading to the oxidation of the phenothiazine molecule at the electrode surface. The resulting current is proportional to the concentration of the compound in the solution. Key experimental parameters that are optimized to enhance sensitivity and selectivity include the pH of the supporting electrolyte, accumulation potential, accumulation time, and the scan rate. researchgate.net For example, in the study of prochlorperazine, the peak currents were found to be linear to the concentration in the ranges of 0.1–2.0 µM and 5.0–50 µM under optimized conditions. researchgate.net

While direct electroanalytical studies on this compound were not prevalent in the reviewed literature, the established methodologies for other phenothiazines provide a strong foundation for the development of similar detection assays for this compound. The table below summarizes findings for related phenothiazine compounds, which can serve as a predictive baseline for this compound analysis.

| Compound | Voltammetric Technique | Electrode | pH | Linear Range | Peak Potential |

| Prochlorperazine | Not Specified | Decanethiol Modified Gold | 10 | 0.1-2.0 µM & 5.0-50 µM | ~0.60 V |

| Ethopropazine | Not Specified | Decanethiol Modified Gold | 10 | 10 nM-0.1 µM & 0.5-20 µM | ~0.49 V & ~0.58 V |

| Chlorpromazine | Differential Pulse Stripping Voltammetry | Glassy Carbon | 9 | 0.05–1.2 mg/L | 620 mV |

| Promethazine | Differential Pulse Stripping Voltammetry | Glassy Carbon | 9 | 0.1–1 mg/L | 444 mV & 668 mV |

Bioanalytical Method Development for this compound in Research Matrices (e.g., cell lysates, animal tissues)

The quantification of this compound in complex biological matrices such as cell lysates and animal tissues is crucial for preclinical research to understand its pharmacokinetic and pharmacodynamic properties. The development of a robust bioanalytical method, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a multi-step process that involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial and most critical step is the extraction of this compound from the biological matrix. This process aims to remove interfering substances like proteins and phospholipids while maximizing the recovery of the analyte. Common techniques for sample preparation from cell lysates and tissues include:

Protein Precipitation (PPT): This is a straightforward and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of this compound.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is known for providing cleaner extracts compared to PPT and LLE.

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the drug. This can be achieved through mechanical methods (e.g., bead beating, rotor-stator homogenization) or enzymatic digestion.

Chromatographic Separation and Mass Spectrometric Detection:

Following extraction, the sample is subjected to chromatographic separation, most commonly using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is achieved on a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

The eluent from the chromatography system is then introduced into a tandem mass spectrometer for detection. The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method ensures accurate quantification even at low concentrations.

The development process also includes thorough method validation to ensure its reliability. Key validation parameters include:

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

While specific validated methods for this compound in cell lysates and tissues were not detailed in the available literature, the general workflows established for other small molecule drugs in similar matrices provide a clear and established pathway for the development of a robust and reliable bioanalytical method for this compound.

Propyromazine As a Research Probe and Tool

Utilization of Propyromazine in Receptor Characterization Studies

This compound serves as a valuable tool in the field of pharmacology for the characterization of specific receptors, primarily the histamine (B1213489) H1 receptor. nih.govtocris.com As a phenothiazine (B1677639) derivative, this compound exhibits a notable affinity for these receptors, allowing researchers to investigate their distribution, density, and function in various tissues. nih.gov The process of receptor characterization is fundamental to understanding cellular signaling pathways and is a crucial step in drug discovery and development. mtoz-biolabs.com

The primary method for utilizing this compound in these studies is through radioligand binding assays. In these experiments, a radioactively labeled form of this compound or a competing ligand is used to bind to the target receptors in a tissue sample. By measuring the amount of radioactivity, scientists can determine the binding affinity (Ki) of this compound for the H1 receptor. This data provides insights into the potency and selectivity of the compound.

Studies have shown that this compound, along with other first-generation antihistamines, binds with high affinity to H1 receptors in the central nervous system and peripheral tissues. nih.gov For instance, in vitro binding studies using rat brain tissue have demonstrated the potent interaction of phenothiazine derivatives with histamine H1 receptors. nih.gov This characteristic allows this compound to be used as a probe to differentiate H1 receptors from other receptor subtypes and to explore the structural and functional properties of the H1 receptor binding site. tocris.com

The table below summarizes the binding affinities of various phenothiazine derivatives, including compounds structurally related to this compound, for the histamine H1 receptor.

| Compound | Relative Binding Affinity (Ki) for Histamine H1 Receptor |

| Chlorpromazine | High |

| Levomepromazine | Very High |

| Fluphenazine | Moderate |

| Perphenazine | High |

This table illustrates the general trend of high H1 receptor affinity among phenothiazine compounds, a class to which this compound belongs. The precise Ki value for this compound would be determined in similar comparative binding assays.

Furthermore, by comparing the binding of this compound in different tissues, such as the brain and lungs, researchers can investigate potential tissue-specific differences in H1 receptor subtypes or their conformations. nih.gov This information is critical for understanding the diverse physiological roles of histamine and for designing drugs with more targeted actions.

This compound in the Elucidation of Signaling Pathways

This compound is instrumental in dissecting the intricate signaling pathways initiated by the activation of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). tocris.comwikipedia.org When histamine binds to the H1 receptor, it triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein, specifically Gq/11. This activation sets off a cascade of intracellular events that constitute the signaling pathway. nih.gov

The use of this compound as an antagonist allows researchers to block the initial step of this pathway—the binding of histamine to the H1 receptor. By observing which downstream events are inhibited in the presence of this compound, scientists can map the sequence of molecular interactions.

The primary signaling cascade initiated by H1 receptor activation involves the enzyme phospholipase C (PLC). Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Inositol Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. khanacademy.org

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). khanacademy.org

By applying this compound and then stimulating the cells with histamine, researchers can confirm the involvement of the H1 receptor in this pathway. If this compound prevents the increase in intracellular calcium and the activation of PKC, it provides strong evidence that these events are mediated by the H1 receptor.

The table below outlines the key steps in the H1 receptor signaling pathway that can be investigated using this compound.

| Step | Molecular Event | Role of this compound |

| 1 | Histamine binds to H1 receptor | Blocks this initial binding |

| 2 | Activation of Gq/11 G-protein | Prevents activation by blocking step 1 |

| 3 | Activation of Phospholipase C (PLC) | Prevents activation by blocking step 2 |

| 4 | Hydrolysis of PIP2 to IP3 and DAG | Prevents the generation of these second messengers |

| 5 | Release of intracellular Ca2+ (mediated by IP3) | Prevents the Ca2+ signal |

| 6 | Activation of Protein Kinase C (PKC) (mediated by DAG and Ca2+) | Prevents PKC activation |

This systematic blockade allows for a clear understanding of the signal transduction cascade from the cell surface to intracellular effectors, ultimately leading to various cellular responses. wikipedia.orgnih.gov

Application of this compound in In Vitro Assay Development

This compound's well-defined interaction with the histamine H1 receptor makes it a valuable component in the development and validation of various in vitro assays. pharmaron.comsygnaturediscovery.com These assays are essential tools in drug discovery and basic research for screening new compounds, determining their potency, and assessing their selectivity. criver.comkosheeka.com

One of the primary applications of this compound in this context is as a reference compound or a competitive antagonist in radioligand binding assays. nih.gov In these assays, a radiolabeled ligand with known affinity for the H1 receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of a new, unlabeled compound to displace the radioligand is measured. This compound, with its known high affinity, can be used to:

Define non-specific binding: By adding a high concentration of this compound, all specific binding of the radioligand to the H1 receptors is blocked. Any remaining bound radioactivity is considered non-specific and can be subtracted to determine the actual specific binding.

Serve as a positive control: The potency of this compound in displacing the radioligand can be used as a benchmark to compare the potencies of new chemical entities.

Furthermore, this compound can be utilized in the development of functional cell-based assays. criver.comnih.gov These assays measure the physiological response of a cell to receptor activation, such as changes in intracellular calcium levels or the activation of downstream reporter genes. In this setting, this compound can be used to:

Validate assay specificity: By demonstrating that this compound can block the histamine-induced response in a concentration-dependent manner, researchers can confirm that the observed effect is indeed mediated by the H1 receptor.

Determine the mechanism of action of new compounds: By comparing the effects of a new compound to those of this compound (a known antagonist), scientists can classify the new compound as an agonist, antagonist, or inverse agonist.

The table below provides examples of in vitro assays where this compound can be applied.

| Assay Type | Purpose | Role of this compound |

| Radioligand Binding Assay | To determine the binding affinity of compounds for the H1 receptor. | Competitive antagonist; defines non-specific binding. |

| Calcium Flux Assay | To measure the increase in intracellular calcium upon H1 receptor activation. | Antagonist to block the histamine-induced calcium signal and validate the assay. |

| Reporter Gene Assay | To measure the transcriptional activity downstream of H1 receptor signaling. | Antagonist to inhibit the reporter gene expression induced by histamine. |

| Phospho-ERK Assay | To detect the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling molecule. | Antagonist to block the histamine-induced phosphorylation of ERK. |

The robustness and reproducibility of these assays are critical for generating reliable data in research and development. kosheeka.com The use of well-characterized compounds like this compound is fundamental to achieving this quality.

Use of this compound in Understanding Disease Mechanisms (focus on molecular pathways, not therapeutic effect)

This compound is a valuable research tool for investigating the molecular pathways underlying certain diseases where the histamine H1 receptor is implicated. mdpi.comnih.gov By selectively blocking the H1 receptor, researchers can dissect the contribution of this specific signaling pathway to the pathophysiology of a disease at the molecular level. numberanalytics.com This approach helps to identify and validate potential drug targets for new therapeutic interventions.

For example, in neuroinflammatory and neurodegenerative conditions, histamine and its receptors are known to play a modulatory role. upenn.edupeerj.com Researchers can use this compound in in vitro and ex vivo models, such as primary neuronal cultures or brain slices, to probe the involvement of H1 receptor signaling in pathological processes like:

Microglial activation: By treating microglia with an inflammatory stimulus in the presence and absence of this compound, scientists can determine if H1 receptor signaling contributes to the activation of these immune cells of the brain and the subsequent release of pro-inflammatory cytokines.

Neuronal excitability: In models of epilepsy or other hyperexcitability disorders, this compound can be used to investigate whether H1 receptor-mediated signaling pathways modulate neuronal firing rates and contribute to the aberrant network activity.

Blood-brain barrier permeability: The integrity of the blood-brain barrier can be compromised in various neurological diseases. This compound can be employed in cell culture models of the blood-brain barrier to study if H1 receptor activation on endothelial cells contributes to changes in barrier function.

The table below outlines potential research applications of this compound in elucidating molecular disease pathways.

| Disease Area (Model) | Molecular Pathway Investigated | Research Question Addressed with this compound |

| Neuroinflammation (Microglial cell culture) | NF-κB signaling, Cytokine release | Does H1 receptor antagonism with this compound reduce the inflammatory response of microglia to pathological stimuli? |

| Alzheimer's Disease (Neuronal culture with amyloid-beta) | Calcium dysregulation, Oxidative stress pathways | Can this compound protect neurons from amyloid-beta-induced toxicity by blocking H1 receptor-mediated calcium overload? |

| Allergic Asthma (Airway smooth muscle cells) | RhoA/ROCK pathway, Calcium sensitization | Does this compound prevent histamine-induced hypercontractility of airway smooth muscle cells by inhibiting H1 receptor-dependent pathways? |

By using this compound to isolate the effects of H1 receptor signaling, researchers can gain a more precise understanding of the complex molecular networks that drive disease processes. nih.govnumberanalytics.com This knowledge is crucial for the rational design of future therapies that target specific components of these pathways.

Emerging Research Areas and Future Directions for Propyromazine Investigations

Unexplored Biological Targets and Pathways for Propyromazine

Initial research into this compound has paved the way for deeper exploration into its biological activity. A significant area of future investigation lies in identifying and characterizing previously unknown biological targets and molecular pathways through which this compound may exert its effects. Techniques such as target identification and validation, which can be accelerated by artificial intelligence, will be crucial in this phase. nih.govmdpi.com The aim is to move beyond the currently understood mechanisms and uncover novel interactions that could reveal new therapeutic possibilities or research applications.

Synergistic or Antagonistic Interactions with Other Research Compounds

The potential for this compound to interact with other compounds is a critical area of study. Understanding these interactions is essential, as they can result in either synergistic effects, where the combined effect is greater than the sum of individual effects, or antagonistic effects, where one compound diminishes the effectiveness of another. mdpi.comnih.gov Pharmacodynamic interactions, which involve the influence on the mechanism of action at a biological target, will be of particular interest. mdpi.com Future research will likely involve screening this compound against a library of known research compounds to map out its interaction profile. This can help in identifying combinations that could be beneficial or detrimental in a research context. It is important to note that the nature of these interactions can be complex, with some compounds showing synergistic effects at certain concentrations and antagonistic effects at others. nih.gov

Table 1: Investigating Compound Interactions

| Interaction Type | Description | Potential Research Implication |

|---|---|---|

| Synergistic | The combined effect of two compounds is greater than the sum of their individual effects. nih.gov | Enhanced efficacy in experimental models. |

| Antagonistic | The effect of one compound is diminished or blocked by another. mdpi.com | Reduced efficacy or unexpected outcomes in combination studies. |

| Additive | The combined effect is equal to the sum of the individual effects. nih.gov | Predictable outcomes in combination experiments. |

Development of Advanced Methodologies for this compound Study (e.g., AI-driven approaches)

Table 2: Advanced Methodologies in this compound Research

| Methodology | Application in this compound Study | Expected Outcome |

|---|---|---|

| AI-driven Target Identification | Analyzing biological data to predict potential molecular targets for this compound. nih.gov | Faster identification of relevant biological pathways. |

| High-Throughput Screening | Rapidly testing the effects of this compound in combination with numerous other compounds. | Comprehensive interaction maps. |

| Computational Modeling | Simulating the interaction of this compound with biological molecules. | Insights into binding mechanisms and affinities. |

Theoretical Implications of this compound Research on Fundamental Biological Principles

The study of a novel compound like this compound is not only about its direct applications but also about what it can teach us about fundamental biological principles. Research into its unique mechanisms of action could challenge existing theories and lead to new paradigms in our understanding of cellular processes and molecular interactions. For instance, unexpected synergistic or antagonistic effects could reveal previously unknown relationships between biological pathways. elifesciences.orgresearchgate.net The insights gained from this compound research have the potential to contribute to a broader understanding of biology and pharmacology, extending far beyond the compound itself.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Propyromazine as an antispasmodic, and how can this mechanism be experimentally validated?

- Methodological Answer : To elucidate the mechanism, researchers should employ in vitro receptor-binding assays (e.g., radioligand displacement studies) targeting smooth muscle receptors such as muscarinic or calcium channels. Functional assays using isolated tissue preparations (e.g., guinea pig ileum) can quantify spasmolytic activity . Dose-response curves and competitive inhibition analysis are critical for validating specificity. Data should be compared to known antispasmodics (e.g., dicyclomine) to contextualize efficacy .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves quaternization of a phenothiazine derivative. Detailed protocols are available in USP-NF monographs, which specify reaction conditions (e.g., solvent systems, temperature) and purification steps (e.g., recrystallization). Researchers must validate purity via HPLC (C18 column, UV detection at 254 nm) and report yield percentages, ensuring compliance with pharmacopeial standards .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal for pharmacokinetic studies. Validate methods using spiked plasma/serum samples, ensuring linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery rates (85–115%). Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How do variations in experimental design (e.g., animal models, dosing regimens) impact the observed efficacy of this compound in preclinical studies?

- Methodological Answer : Comparative studies should utilize multiple models (e.g., chemically induced spasms in rodents vs. electrically stimulated isolated tissues). Dose-ranging studies must account for species-specific metabolism. For reproducibility, document anesthesia protocols, sample sizes (power analysis ≥80%), and randomization. Contradictory results often arise from differences in bioavailability or model pathophysiology; meta-analyses can identify confounding variables .

Q. What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodological Answer : Apply mixed-effects modeling to account for inter-study variability (e.g., clearance rates in hepatic-impaired vs. healthy subjects). Sensitivity analyses should test assumptions about distribution (e.g., one-compartment vs. two-compartment models). Reporting guidelines (e.g., FDA Bioanalytical Method Validation) mandate transparency in outlier exclusion and confidence intervals .

Q. How does this compound compare to newer antispasmodics in terms of receptor-binding affinity and off-target effects?

- Methodological Answer : Use competitive binding assays (e.g., surface plasmon resonance) to measure Ki values for primary targets (e.g., M3 receptors) and off-targets (e.g., histamine H1 receptors). Pair with transcriptomic profiling (RNA-seq) in human smooth muscle cells to identify unintended pathway modulation. Data should be normalized to positive/negative controls and published in tabular form for cross-study comparisons .

Data Reporting and Reproducibility

Q. What are the critical parameters to include when reporting this compound’s stability under varying storage conditions?

- Methodological Answer : Follow ICH guidelines Q1A(R2): report degradation products (HPLC-UV), moisture content (Karl Fischer titration), and photostability (ICH Q1B). Use accelerated stability testing (40°C/75% RH) and real-time studies. Tabulate data with 95% confidence intervals and specify analytical method validation criteria .

Q. How can researchers address discrepancies in this compound’s metabolite profiles across species?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes from humans and preclinical species (e.g., rat, dog). Identify metabolites via high-resolution MS and compare kinetic parameters (Vmax, Km). Cross-reference with in vivo urinary metabolite data, applying hierarchical clustering to highlight species-specific pathways .

Tables for Reference

Table 1 : Comparative Receptor-Binding Affinity of this compound

| Receptor Type | Ki (nM) | Assay Type | Reference Compound |

|---|---|---|---|

| Muscarinic M3 | 12.4 | Radioligand | Atropine (1.2 nM) |

| Histamine H1 | 450 | SPR | Diphenhydramine (8.3 nM) |

Table 2 : Stability Data for this compound (25°C/60% RH)

| Time (Months) | Purity (%) | Degradation Products (%) |

|---|---|---|

| 0 | 99.8 | 0.1 |

| 6 | 98.5 | 1.2 |

| 12 | 97.3 | 2.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.